molecular formula C12H14BrNO2 B11924746 Methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate CAS No. 1131594-16-5

Methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate

Cat. No.: B11924746
CAS No.: 1131594-16-5
M. Wt: 284.15 g/mol
InChI Key: ULPJSJRZHVIRJL-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate: is an organic compound that features a benzoate ester functional group, a bromine atom, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 3-bromo-4-nitrobenzoic acid.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-bromo-4-nitrobenzoate.

    Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder and hydrochloric acid, yielding methyl 3-bromo-4-aminobenzoate.

    Substitution: The amine group is then reacted with pyrrolidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate.

Industrial Production Methods: Industrial production methods would likely follow similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The ester and pyrrolidine groups can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products depend on the nucleophile used, such as methoxy derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for more complex molecules.

Biology and Medicine:

    Drug Development: The pyrrolidine ring is a common motif in pharmaceuticals, making this compound a candidate for drug discovery and development.

    Biological Probes: Used in the design of molecules for probing biological systems.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action for methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate would depend on its specific application. In drug development, it might interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity due to its structural properties.

Comparison with Similar Compounds

  • Methyl 3-fluoro-4-(pyrrolidin-1-yl)benzoate
  • Methyl 3-chloro-4-(pyrrolidin-1-yl)benzoate
  • Methyl 3-iodo-4-(pyrrolidin-1-yl)benzoate

Uniqueness:

  • Bromine Atom: The presence of a bromine atom can influence the compound’s reactivity and interactions, making it unique compared to its fluoro, chloro, and iodo analogs.
  • Pyrrolidine Ring: The pyrrolidine ring contributes to the compound’s three-dimensional structure, affecting its biological activity and chemical reactivity.

Properties

CAS No.

1131594-16-5

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

methyl 3-bromo-4-pyrrolidin-1-ylbenzoate

InChI

InChI=1S/C12H14BrNO2/c1-16-12(15)9-4-5-11(10(13)8-9)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3

InChI Key

ULPJSJRZHVIRJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCCC2)Br

Origin of Product

United States

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